molecular formula C9H8FN3O2S B1438815 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide CAS No. 1153206-27-9

2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide

Cat. No.: B1438815
CAS No.: 1153206-27-9
M. Wt: 241.24 g/mol
InChI Key: KMIBJPIYOXRHFL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. Additionally, it can interact with proteins involved in signal transduction pathways, potentially modulating their activity and influencing cellular responses. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as carbonic anhydrase, and inhibit their activity by blocking substrate access. Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses. The changes in gene expression induced by this compound are likely due to its interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, and exceeding this threshold can lead to detrimental outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity or be further processed for excretion. The effects of this compound on metabolic flux and metabolite levels can vary depending on the specific pathways and enzymes involved .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. For example, binding to plasma proteins can prolong the half-life of the compound in the bloodstream, while transporters can facilitate its uptake into specific tissues or cells .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The subcellular distribution of this compound is crucial for its biochemical effects and overall efficacy .

Chemical Reactions Analysis

2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Comparison with Similar Compounds

2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-fluoro-N-(1H-pyrazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2S/c10-8-3-1-2-4-9(8)16(14,15)13-7-5-11-12-6-7/h1-6,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIBJPIYOXRHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153206-27-9
Record name 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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